molecular formula C11H15BrN2O2S B13572780 Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate

Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate

Cat. No.: B13572780
M. Wt: 319.22 g/mol
InChI Key: ZVAJDPUQFXDXOA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromo-substituted thiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor with bromine to introduce the bromo group at the desired position.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate starting materials.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation and Reduction Products: Oxidized or reduced thiazole derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving thiazole and azetidine derivatives.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromo group and thiazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.

    Tert-butyl 3-(2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)azetidine-1-carboxylate: Contains a boron-containing substituent.

Uniqueness

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its imidazole counterparts. This uniqueness makes it valuable for specific applications where thiazole derivatives are preferred.

Properties

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3

InChI Key

ZVAJDPUQFXDXOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)Br

Origin of Product

United States

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